molecular formula C18H16FN3O B1464201 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one CAS No. 1353500-55-6

2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one

Cat. No. B1464201
CAS RN: 1353500-55-6
M. Wt: 309.3 g/mol
InChI Key: QGVNMAARAONSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one, also known as FPTI, is a novel small-molecule that has been studied for its potential to be used in various scientific and medical applications. FPTI is a heterocyclic compound that has been found to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, FPTI has been found to have potential applications in drug delivery and drug development.

Scientific Research Applications

2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one has been studied for its potential use in various scientific and medical applications. In particular, 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one has been studied for its potential anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one has been found to have potential applications in drug delivery and drug development.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one is not yet fully understood. However, it is thought that 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one inhibits the activity of key enzymes involved in cell division, such as cyclin-dependent kinases and topoisomerases, thereby preventing the growth and proliferation of tumor cells. In addition, 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one has been found to modulate the activity of inflammatory mediators, such as cytokines and chemokines, and to inhibit the growth of various microorganisms.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one has been found to have a range of biochemical and physiological effects. In particular, 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one has been found to inhibit the growth of various tumor cells, to modulate the activity of inflammatory mediators, and to inhibit the growth of various microorganisms. In addition, 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one has been found to have potential applications in drug delivery and drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one in laboratory experiments include its low toxicity, its ease of synthesis, and its potential for use in drug delivery and drug development. However, there are some limitations to using 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one in laboratory experiments. For example, the mechanism of action of 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one is not yet fully understood, and further research is needed to better understand how 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one works.

Future Directions

There are a number of potential future directions for the use of 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one. For example, further research is needed to better understand the mechanism of action of 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one, as well as to develop new methods for synthesizing 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one. In addition, further research is needed to explore the potential applications of 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one in drug delivery and drug development. Finally, further research is needed to explore the potential therapeutic benefits of 2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one in the treatment of various diseases and conditions.

properties

IUPAC Name

2-(4-fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-14-6-8-15(9-7-14)22-17(13-4-2-1-3-5-13)16-12-20-10-11-21(16)18(22)23/h1-9,20H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVNMAARAONSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one
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2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one
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2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one
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2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one
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2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one
Reactant of Route 6
2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one

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